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Compound of Interest

Compound Name: Butyric acid

CAS No.: 107-92-6

Cat. No.: B1668132 Get Quote

Executive Summary
For researchers investigating the microbiome-host interface, distinguishing between Butyric
Acid (C4) and Propionic Acid (C3) is critical. While both are short-chain fatty acids (SCFAs)

produced by bacterial fermentation, their physiological fates diverge significantly. Butyrate acts

primarily as the obligate energy source for colonocytes and a potent epigenetic regulator

(HDAC inhibitor) locally in the gut. Propionate, conversely, functions as a systemic metabolic

signal, traversing the portal vein to the liver to modulate gluconeogenesis and satiety via GPCR

signaling.

Mechanistic Profiling: Receptor Affinity & Epigenetics
The divergent effects of these SCFAs stem from their distinct receptor profiles and enzyme

inhibitory capacities.

GPCR and Transporter Selectivity
GPR109A (HCAR2): Butyrate is a primary agonist for GPR109A, a receptor critical for

suppressing colonic inflammation and inducing tumor suppression. Propionate has negligible

affinity for this receptor.

FFAR2 (GPR43) & FFAR3 (GPR41): Propionate exhibits high affinity for both FFAR2 and

FFAR3. Butyrate activates FFAR3 but has significantly lower potency for FFAR2 compared

to propionate or acetate.
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Epigenetic Regulation (HDAC Inhibition)
Butyrate is the most potent endogenous inhibitor of Class I and II Histone Deacetylases

(HDACs), specifically HDAC1, 2, 3, and 8. This inhibition leads to hyperacetylation of histones

(e.g., H3K9ac) at the Foxp3 locus, driving Treg differentiation. Propionate also inhibits HDACs

but requires higher concentrations (typically 2–4x) to achieve comparable inhibition to butyrate.

Table 1: Mechanistic Comparison of Butyrate and Propionate

Feature Butyric Acid (C4) Propionic Acid (C3)

Primary Metabolic Fate
Colonocyte Fuel (70-90%

oxidized locally)

Hepatic Gluconeogenesis (via

portal vein)

HDAC Inhibition Potency High (IC50 ~0.5 - 1.0 mM) Moderate (IC50 ~2.0 - 4.0 mM)

GPR109A Agonism

Strong (Anti-

inflammatory/Tumor

suppressor)

Negligible

FFAR2 (GPR43) Affinity Low High

FFAR3 (GPR41) Affinity High High

Effect on T-regs
Induces differentiation (Foxp3

locus acetylation)

Promotes

accumulation/chemotaxis

Signaling Pathways Visualization
The following diagram illustrates the distinct signaling cascades triggered by Butyrate

(local/nuclear focus) versus Propionate (systemic/membrane focus).
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Figure 1: Differential signaling pathways. Butyrate dominates nuclear (HDAC) and

mitochondrial pathways in the gut, while Propionate targets membrane GPCRs and hepatic

metabolism.

Functional Outcomes: Barrier Integrity & Immunity[1][2]
Intestinal Barrier Function (TEER)
Butyrate is superior to propionate in enhancing Transepithelial Electrical Resistance (TEER).
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Mechanism: Butyrate upregulates Claudin-1 and Occludin via AMPK activation and

represses the "leaky" pore-forming protein Claudin-2 via IL-10RA signaling.

The Paradox: Note that Butyrate exhibits a "paradoxical effect." At physiological levels (<5

mM), it supports barrier function. At high concentrations (>10 mM) in vitro, it can induce

apoptosis in Caco-2 cells, leading to barrier disruption. Propionate does not typically show

this cytotoxicity but is less effective at strengthening the barrier.

Immune Modulation
Tregs: Butyrate promotes the differentiation of naïve T cells into Foxp3+ Tregs via epigenetic

remodeling (HDAC inhibition).[1] Propionate influences Tregs primarily through GPR43-

mediated chemotaxis and accumulation, rather than de novo differentiation.

Cytokines: Butyrate strongly suppresses IL-6 and TNF-α via GPR109A.

Experimental Validation Protocols
To validate these effects in your own research, use the following self-validating protocols.

Protocol A: Caco-2 Barrier Integrity Assay (TEER)
Objective: Compare the efficacy of Butyrate vs. Propionate in restoring barrier function after

LPS challenge.

Cell Culture: Seed Caco-2 cells (1x10^5 cells/cm²) on Transwell polyester membrane inserts

(0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

Baseline Measurement: Measure TEER using an epithelial volt-ohm meter (EVOM). Only

use wells with TEER > 1000 Ω·cm².

Challenge & Treatment:

Control: Media only.

Inflammatory Control: LPS (10 µg/mL) added basolaterally.

Experimental Arms: Co-incubate LPS with Sodium Butyrate (2 mM) OR Sodium

Propionate (2 mM) apically.
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Note: Do not exceed 5 mM Butyrate to avoid apoptosis artifacts.

Readout: Measure TEER at T=24h and T=48h.

Validation Check: The "Inflammatory Control" must show a >30% drop in TEER relative to

baseline for the assay to be valid. Butyrate should restore TEER significantly better than

Propionate at 24h.

Protocol B: HDAC Inhibition Fluorometric Assay
Objective: Quantify the potency difference (IC50) between the two SCFAs.

Preparation: Use a commercial fluorometric HDAC activity kit (e.g., Fluor-de-Lys).

Sample Setup: Prepare nuclear extracts from HT-29 or HeLa cells.

Dosing: Prepare a dilution series for Sodium Butyrate and Sodium Propionate (0.1 mM to 50

mM).

Incubation: Incubate nuclear extract + SCFA + Acetylated Substrate (containing a lysine side

chain) for 30 mins at 37°C.

Development: Add Developer solution (containing Trypsin/Protease) to release the

fluorophore from deacetylated substrates.

Detection: Read Fluorescence (Ex 360nm / Em 460nm).

Calculation: Plot % Inhibition vs. Log[Concentration]. Expect Butyrate IC50 ≈ 0.5 mM and

Propionate IC50 ≈ 2.0 mM.

Experimental Workflow Diagram

Start: Caco-2
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Figure 2: Workflow for validating barrier protection effects. Critical QC step ensures monolayer

integrity before SCFA treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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